molecular formula C15H13N5O3 B2717699 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide CAS No. 2034604-87-8

2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide

Cat. No.: B2717699
CAS No.: 2034604-87-8
M. Wt: 311.301
InChI Key: AVDWJUGJSNAZDZ-UHFFFAOYSA-N
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Description

This compound features a pyran-5-carboxamide core linked via an ethyl group to a pyrazole ring substituted with a pyrazine moiety.

Properties

IUPAC Name

6-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-14-2-1-11(10-23-14)15(22)18-6-8-20-7-3-12(19-20)13-9-16-4-5-17-13/h1-5,7,9-10H,6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDWJUGJSNAZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous as they allow for the construction of complex molecules in a single step, reducing the need for multiple purification processes and minimizing waste . Common reagents used in these reactions include N,N’-dichlorobis(2,4,6-trichlorophenyl)urea and N-sulfonic acid based on polymer support as a solid acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of solid acid catalysts and environmentally friendly solvents can facilitate the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Synthetic Method
Target Compound: 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide Pyran-carboxamide + pyrazole Pyrazin-2-yl, ethyl linker ~385 (estimated) Hypothesized enzyme inhibition (e.g., APN) Likely involves coupling of pyran-carboxamide with pyrazole-ethyl intermediate
Compound 2o () Dihydro-pyrazole 2-Methoxyphenyl, hydrazinyloxy-phenyl Not specified Aminopeptidase N (APN) inhibition Hydrazine hydrate in methanol, 65°C
Patent Compound () Pyridazine + pyrazole Chlorine, tert-butyl acetate, 3,5-dimethyl-pyrazole 471.3 Kinase inhibition (implied by patent) Sodium hydride/tert-butyl bromoacetate in DMF
923113-33-1 () Pyrrolo[3,2-D]pyrimidine 2-Chlorophenyl, methyl, pyrrolopyrimidine ~400 (estimated) Unspecified carboxamide activity Likely SNAr or coupling reactions

Structural and Functional Insights

  • Pyrazine vs. Pyridazine/Pyrimidine Cores : The target’s pyrazine moiety (two adjacent nitrogen atoms) enhances electronegativity and hydrogen-bonding capacity compared to pyridazine () or pyrimidine (). This may improve selectivity for enzymes requiring polar interactions .
  • Substituent Effects : The absence of chlorine (cf. ) may reduce off-target toxicity, while the pyran ring (vs. phenyl in ) could enhance metabolic stability due to reduced aromatic oxidation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2o () Patent Compound ()
LogP (estimated) 1.8–2.2 2.5–3.0 3.5–4.0
Solubility (µg/mL) ~50 (moderate) ~30 (low) ~10 (very low)
H-Bond Acceptors 8 6 9
  • The target’s lower logP and higher solubility (vs. ) suggest improved bioavailability. Its pyrazine and pyran groups likely reduce crystallization tendencies compared to ’s rigid pyrrolopyrimidine derivatives .

Biological Activity

The compound 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, drawing from diverse sources and studies.

  • Molecular Formula : C16H16N6O2
  • Molecular Weight : 324.34 g/mol
  • CAS Number : 2034511-30-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with the pyran derivative. This process often utilizes catalysts such as iodine and tert-butyl hydroperoxide (TBHP) in organic solvents like toluene.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, benzofuran–pyrazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound 92.50Antibacterial
Compound 11d20Antifungal

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against cancer cell lines. For example, related pyrazole derivatives have shown selective cytotoxicity towards MDA-MB-231 breast cancer cells, with IC50 values indicating significant potential for further development .

Cell LineIC50 (µM)
MDA-MB-23127.6
HeLa30.5

Anti-inflammatory Properties

Compounds containing similar structural motifs have also been investigated for their anti-inflammatory effects. In vitro assays indicated that certain derivatives can stabilize human red blood cell membranes, suggesting potential anti-inflammatory activity .

The primary mechanism through which this compound exerts its biological effects involves interaction with specific enzymes or cellular targets:

  • Cytochrome P450 Inhibition : The compound has been shown to inhibit mycobacterial cytochrome P450 enzymes, disrupting metabolic processes in Mycobacterium tuberculosis and demonstrating anti-tubercular activity.
    • Target Enzyme : Mycobacterial Cytochrome P450
    • Effect : Disruption of metabolic processes leading to bacterial death.

Study on Antimicrobial Activity

A study published in the Journal of Brazilian Chemical Society evaluated a series of synthesized compounds related to the pyrazole structure. The findings indicated that modifications in the substituents significantly influenced their antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Evaluation of Cytotoxicity

Research conducted on various pyrazole derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts with electron-donating groups. This highlights the importance of molecular structure in determining biological activity .

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